

1-Ethyl-1-methylcyclohexane chemical properties

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Compound of Interest

Compound Name: **1-Ethyl-1-methylcyclohexane**

Cat. No.: **B8809629**

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An In-depth Technical Guide to the Chemical Properties of **1-Ethyl-1-methylcyclohexane**

This technical guide provides a comprehensive overview of the core chemical and physical properties of **1-Ethyl-1-methylcyclohexane**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and safety documentation.

Compound Identification

1-Ethyl-1-methylcyclohexane is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane ring substituted at the first carbon position with both an ethyl and a methyl group. [1] Due to the substitution on the same carbon atom, the molecule is achiral as it possesses a plane of symmetry.[2]

- IUPAC Name: **1-ethyl-1-methylcyclohexane**[3][4][5][6][7][8]
- CAS Registry Number: 4926-90-3[3][4][5][6][7][9][10]
- Molecular Formula: C₉H₁₈[3][4][5][6][7][9][10][11]
- Synonyms: 1-Methyl-1-ethylcyclohexane, Cyclohexane, 1-ethyl-1-methyl-[3][4][5][6][7][9][11]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **1-Ethyl-1-methylcyclohexane**.

Property	Value	Source(s)
Molecular Weight	126.24 g/mol	[3][4][8][9][10][11]
Density	0.777 g/cm ³	[8][9][11][12]
Boiling Point	152.2 °C at 760 mmHg	[8][9][11][12]
Melting Point	-77.27 °C (estimate)	[11]
Flash Point	29.2 °C	[9][11][12]
LogP (Octanol-Water Partition Coefficient)	3.367	[9][11]
InChIKey	YPJRYQGOKHKNKZ-UHFFFAOYSA-N	[3][4][5][6][7][8]
Canonical SMILES	CCC1(CCCCC1)C	[3][8]

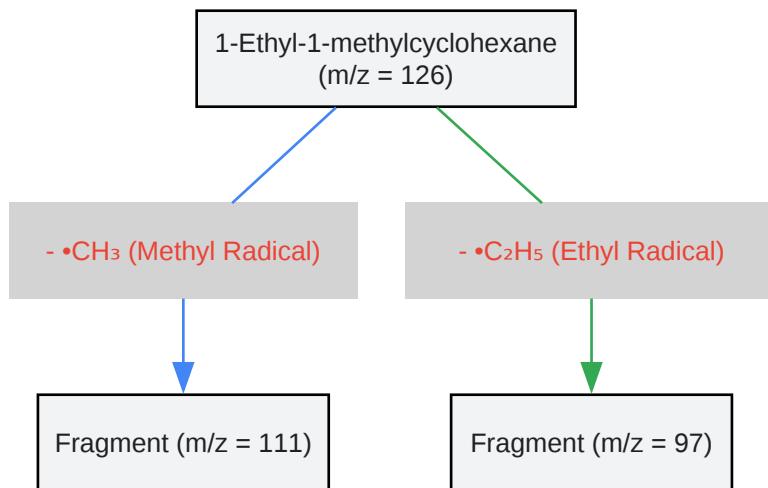
Spectroscopic Data

Mass Spectrometry

Mass spectrometry of **1-Ethyl-1-methylcyclohexane** (molecular weight 126 g/mol) reveals a distinct fragmentation pattern. The two most abundant fragments are observed at a mass-to-charge ratio (m/z) of 111 and 97.[13][14]

- m/z = 111: This fragment corresponds to the loss of a methyl group (•CH₃) from the parent molecule.[13][14]
- m/z = 97: This fragment results from the loss of an ethyl group (•C₂H₅) from the parent molecule.[13][14]

The fragmentation process provides structural confirmation of the compound.[13]



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Mass Spectrometry Fragmentation Pathway

Gas Chromatography

The Kovats Retention Index (a measure of where a compound elutes in gas chromatography) has been reported for **1-Ethyl-1-methylcyclohexane** on a standard non-polar column, with values around 901-907.[3][7]

Experimental Protocols

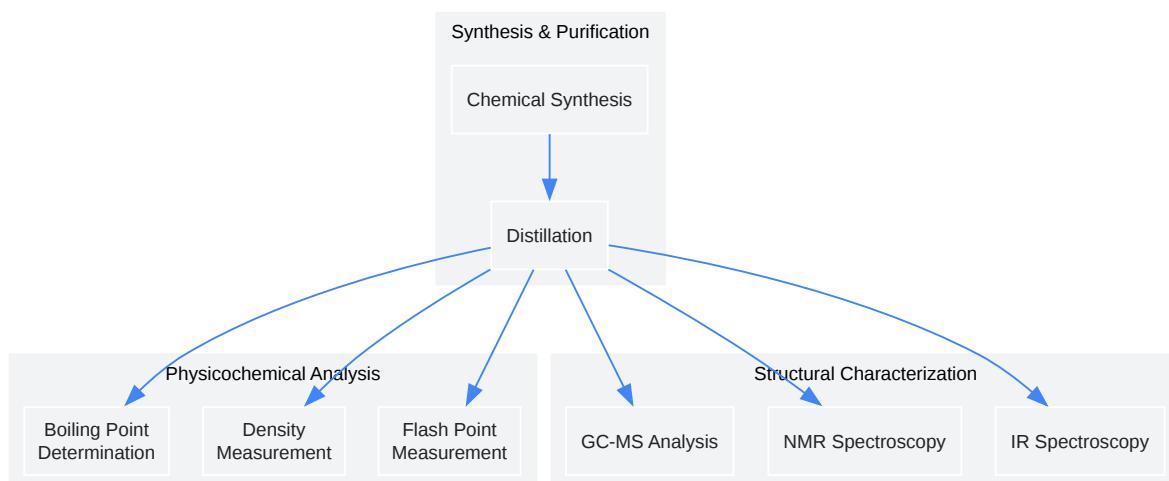
Detailed, peer-reviewed experimental protocols for the synthesis or property determination of **1-Ethyl-1-methylcyclohexane** are not readily available in the public domain. However, the determination of its core properties would follow standard laboratory procedures.

General Methodologies:

- Boiling Point Determination: The boiling point would typically be determined using distillation under atmospheric pressure. A sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.
- Density Measurement: Density is measured by determining the mass of a known volume of the substance using a pycnometer or a digital density meter at a specified temperature.
- Flash Point Measurement: The flash point is determined using a Pensky-Martens closed-cup tester or a similar apparatus. The substance is heated at a controlled rate, and an ignition

source is periodically introduced into the vapor space until a flash is observed.

- Gas Chromatography-Mass Spectrometry (GC-MS): To obtain the mass spectrum and retention index, the compound would be injected into a gas chromatograph with a non-polar capillary column. The eluting compound is then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.



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General Experimental Workflow for Chemical Characterization

Safety and Hazards

Based on available Safety Data Sheets (SDS), **1-Ethyl-1-methylcyclohexane** is a flammable liquid and vapor. While it may not meet all GHS hazard criteria according to some reports, caution is advised.^[3] Standard safe handling procedures for flammable organic compounds, such as working in a well-ventilated area and avoiding ignition sources, are mandatory.^{[15][16]}

Synthesis Routes

While detailed protocols are scarce, literature suggests that **1-Ethyl-1-methylcyclohexane** can be synthesized via multi-step reactions, for instance, from precursors like 1-chloro-1-methylcyclohexane.[\[9\]](#)[\[10\]](#)

Conclusion

1-Ethyl-1-methylcyclohexane is a simple, well-defined cycloalkane. Its physical and chemical properties are consistent with a nine-carbon saturated hydrocarbon. The data presented in this guide, including physicochemical constants and spectroscopic fragmentation patterns, provide a foundational dataset for researchers utilizing this compound in further studies. As with any chemical, appropriate safety protocols should be strictly followed during handling and use.

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